molecular formula C10H20N2O3 B1438469 Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate CAS No. 1170390-54-1

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

Cat. No. B1438469
CAS RN: 1170390-54-1
M. Wt: 216.28 g/mol
InChI Key: QIAURBVQLIUTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate” is a chemical compound with the CAS Number: 1170390-54-1 . It has a molecular weight of 216.28 and its IUPAC name is the same as its common name .


Molecular Structure Analysis

The InChI code for “Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate” is 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(11)6-12/h8H,4-7,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate” is a solid at room temperature . It’s typically stored in a refrigerator to maintain its stability .

Scientific Research Applications

Lipase Catalyzed Synthesis

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate has been utilized in the synthesis of complex organic compounds. A key study demonstrates its use in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid via a lipase-catalyzed regioselective lactamization, highlighting the compound's potential in enzymatic reactions (Aurell, Karlsson, Pontén, & Andersen, 2014).

Stereoselective Synthesis

Another application is in the stereoselective synthesis of novel benzo[b][1,5]oxazepines, where tert-butyl 6-amino-1,4-oxazepane-4-carboxylate plays a crucial role in condensation reactions. This showcases its utility in creating stereospecific structures in organic chemistry (Nagarapu, Ravirala, & Rao, 2001).

Enantioselective Synthesis

The compound is also significant in the enantioselective synthesis of complex organic molecules. Research illustrates its use in synthesizing 3,4-dihydro-1,2-oxazepin-5(2H)-ones from β-substituted β-hydroxyaminoaldehydes, indicating its role in creating enantiomerically enriched compounds (Ranade & Georg, 2014).

Synthesis of Diazepine Derivatives

It has been used in the synthesis of specific diazepine derivatives, like [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a potential imaging agent for certain receptors. This demonstrates its application in the development of diagnostic agents (He et al., 1994).

Novel Intramolecular Cyclization

Research also shows its role in novel intramolecular defluorinative cyclization methods for synthesizing difluoromethylated quinazolic acid derivatives, which highlights its application in creating unique cyclic compounds (Hao, Ohkura, Amii, & Uneyama, 2000).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

tert-butyl 6-amino-1,4-oxazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(11)6-12/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAURBVQLIUTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657102
Record name tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

CAS RN

1170390-54-1
Record name tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate
Reactant of Route 3
Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate
Reactant of Route 4
Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate
Reactant of Route 5
Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate
Reactant of Route 6
Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.